(2-Phenylphenyl) benzoate
Description
Overview of Benzoate (B1203000) Ester Chemistry in Advanced Organic Synthesis
Benzoate esters are a significant class of organic compounds, characterized by a benzoate group attached to an aryl or alkyl moiety through an ester linkage. pressbooks.pub In the realm of advanced organic synthesis, their chemistry is pivotal and multifaceted. The synthesis of these esters is commonly achieved through several established methods. The Fischer esterification, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a fundamental approach. openstax.org Alternatively, the Schotten-Baumann reaction, which utilizes benzoyl chloride and an alcohol or phenol (B47542) in the presence of a base, provides a high-yield pathway to benzoate esters, even with thermally sensitive substrates. libretexts.orgyoutube.com The use of acylating reagents like carbonylimidazole derivatives, activated by pyridinium (B92312) salts, also enables efficient esterification under mild conditions. organic-chemistry.org
Benzoate esters serve various roles in synthesis. They are frequently employed as protecting groups for alcohols due to their general stability under neutral, basic, and mildly acidic conditions, and their susceptibility to cleavage under specific hydrolytic conditions. organic-chemistry.org The hydrolysis, or saponification, of benzoate esters back to the parent carboxylic acid and alcohol is a fundamental transformation, typically achieved with a strong base followed by acidic workup. openstax.org Furthermore, benzoate esters are versatile intermediates. They can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield primary alcohols. openstax.org Their reaction with Grignard reagents provides a route to tertiary alcohols. openstax.org This reactivity makes them key building blocks for more complex molecular architectures.
Table 1: Key Synthetic Reactions Involving Benzoate Esters
| Reaction Type | Reagents | Product(s) | Significance in Synthesis |
|---|---|---|---|
| Esterification | Benzoic Acid + Alcohol (Acid Catalyst) | Benzoate Ester + Water | Fundamental ester formation |
| Acylation | Benzoyl Chloride + Alcohol/Phenol (Base) | Benzoate Ester + HCl | High-yield, versatile synthesis |
| Hydrolysis (Saponification) | Benzoate Ester + Base (e.g., NaOH), then Acid | Carboxylic Acid + Alcohol | Deprotection or intermediate conversion |
| Reduction | Benzoate Ester + LiAlH₄ | Primary Alcohols | Conversion of ester to alcohol functionality |
| Grignard Reaction | Benzoate Ester + Grignard Reagent (e.g., RMgBr) | Tertiary Alcohol | Carbon-carbon bond formation |
Significance of Biphenyl (B1667301) Scaffolds in Molecular Design and Material Science
The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structure in both medicinal chemistry and material science. researchgate.net Its rigid, planar, and aromatic nature imparts unique properties that are highly sought after in the design of functional molecules.
In molecular design for pharmaceuticals, the biphenyl moiety is a core component of numerous clinically important drugs. plos.orgnih.gov It serves as a versatile framework for developing agents targeting a wide range of conditions, including hypertension and inflammation. researchgate.netplos.orgnih.gov The ability of the biphenyl group to engage in π-π stacking interactions is crucial for binding to biological targets like enzymes and receptors. mdpi.com This has led to the development of biphenyl-based compounds as N-methyl-d-aspartate (NMDA) receptor antagonists for treating neurological disorders, tyrosinase inhibitors for dermatological applications, and potent anti-cancer and anti-leukemia agents. plos.orgnih.govnih.govnih.govnih.gov The synthesis of these complex molecules often relies on cross-coupling reactions, such as the Suzuki reaction, to construct the core biphenyl structure. mdpi.comnih.gov
In material science, the biphenyl scaffold is integral to the development of advanced organic materials. It is a fundamental building block for liquid crystals, where its rigid, rod-like shape promotes the formation of mesophases. plos.orgnih.govresearchgate.net Furthermore, biphenyl derivatives are extensively used in organic light-emitting diodes (OLEDs) as fluorescent layers or host materials for phosphorescent emitters. nih.govresearchgate.net The high thermal stability and glass transition temperatures (Tg) of materials incorporating biphenyl diamine cores make them durable components for electronic devices. researchgate.net The delocalized π-system of the biphenyl unit facilitates charge transport and influences the photophysical properties, making it a key component in the design of organic semiconductors and luminophores. researchgate.net
Table 2: Applications of the Biphenyl Scaffold
| Field | Application Area | Example Compound Class | Reference |
|---|---|---|---|
| Medicinal Chemistry | Anti-hypertensive | Biphenyl-based Angiotensin II receptor blockers | plos.orgnih.gov |
| Anti-inflammatory | Biphenyl-based NSAIDs | researchgate.netplos.orgnih.gov | |
| Neurotherapeutics | NMDA Receptor Modulators | nih.govnih.gov | |
| Anti-cancer | Unsymmetrical Biphenyls | nih.gov | |
| Material Science | Liquid Crystals | Schiff base/ester biphenyls | researchgate.net |
| Electronics (OLEDs) | Biphenyl diamine hole transport materials (HTMs) | researchgate.net | |
| Electronics (OLEDs) | Fluorescent layers | plos.orgnih.gov |
Research Landscape and Foundational Studies of (2-Phenylphenyl) benzoate and Related Analogues
The specific compound this compound, also known by its IUPAC name [1,1'-biphenyl]-2-yl benzoate, is an ester formed from benzoic acid and 2-phenylphenol (B1666276). sigmaaldrich.com While research on the broader class of biphenyl benzoates is extensive, studies focusing specifically on the ortho-substituted isomer, this compound, are less common compared to its constitutional isomers.
Foundational data for this compound is available, primarily defining its chemical identity. sigmaaldrich.comchemsrc.com Its synthesis can be achieved via the reaction of its precursors, 2-phenylphenol and benzoyl chloride. chemsrc.com
Table 3: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5449-49-0 | sigmaaldrich.comchemsrc.com |
| Molecular Formula | C₁₉H₁₄O₂ | sigmaaldrich.com |
| IUPAC Name | [1,1'-biphenyl]-2-yl benzoate | sigmaaldrich.com |
| InChI Key | OLPCSEIDQQDELO-UHFFFAOYSA-N | sigmaaldrich.com |
| Purity (Typical) | 95-97% | sigmaaldrich.comchemsrc.com |
The research landscape is more populated with studies on related analogues. For instance, the pyrolysis of benzoic acid with m-phenylphenol was found to produce m-phenylphenyl benzoate at temperatures as low as 200°C. researchgate.net This study suggested that the formation of such aryl esters could represent a low-temperature pathway for cross-linking in materials like low-rank coals. researchgate.net The p-phenylphenyl benzoate isomer has been a subject of preparative and mechanistic studies involving the photo-Fries rearrangement. unipv.it Irradiation of p-substituted phenyl benzoates in micellar media showed high selectivity for the formation of 2-hydroxybenzophenone (B104022) derivatives, which are valuable chemical intermediates. unipv.itconicet.gov.ar Similarly, other biphenyl ester derivatives, such as 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, have been synthesized and evaluated for activities like tyrosinase inhibition. plos.orgnih.gov These studies on closely related isomers and analogues provide a framework for understanding the potential chemistry and properties of this compound.
Defining Key Research Areas and Unexplored Dimensions
Despite the well-established importance of both benzoate esters and biphenyl scaffolds, this compound remains a relatively under-investigated molecule. This gap in the literature defines several key research areas and unexplored dimensions.
First, there is a clear need for detailed synthetic and characterization studies. While the precursor-based synthesis is known, research into optimizing reaction conditions, exploring alternative synthetic routes, and comprehensive spectroscopic and crystallographic analysis is lacking. chemsrc.comuomphysics.net
Second, the material properties of this compound are largely unexplored. Unlike other biphenyl-containing esters, its potential for forming liquid crystalline phases or its utility in optoelectronic applications has not been reported. researchgate.net The influence of the ortho-phenyl substitution on molecular packing, thermal stability, and photophysical properties compared to its meta- and para-isomers presents a significant area for investigation.
Third, the biological activity of this compound is an open question. Many biphenyl derivatives exhibit potent biological effects, but this specific ester has not been extensively screened. plos.orgnih.govnih.gov Investigating its potential as an inhibitor for enzymes like tyrosinase or its interaction with receptors targeted by other biphenyl compounds could uncover new therapeutic applications. nih.gov
Finally, the photochemical behavior of this compound warrants investigation. Studies on the photo-Fries rearrangement of its para-substituted analogues have shown selective product formation. unipv.itconicet.gov.ar Exploring the photochemistry of the ortho-isomer could reveal unique rearrangement pathways and lead to the synthesis of novel benzophenone (B1666685) derivatives, driven by the steric and electronic effects of the ortho-phenyl group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-phenylphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPCSEIDQQDELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328280 | |
| Record name | (2-phenylphenyl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5449-49-0 | |
| Record name | NSC41391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC16332 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-phenylphenyl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylphenyl Benzoate and Analogous Aryl Benzoates
Classical and Modern Esterification Protocols
Esterification, the formation of an ester from a carboxylic acid and an alcohol, remains a fundamental transformation in organic chemistry. For aryl benzoates, where the alcohol component is a phenol (B47542), the reaction can be more challenging than with aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. ingentaconnect.com
Direct condensation, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. While effective for simple alcohols, the direct esterification of phenols is often difficult. ingentaconnect.com To overcome this, more reactive derivatives of benzoic acid are frequently employed. A common laboratory-scale method is the Schotten-Baumann reaction, which utilizes a more reactive acylating agent like benzoyl chloride with the phenol in the presence of a base to neutralize the hydrogen chloride byproduct. rug.nlslideshare.net
Another approach involves the use of condensing agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct condensation of benzoic acid with phenols, although this method generates a urea (B33335) byproduct that must be removed. researchgate.net
Recent advancements have focused on developing more efficient and environmentally benign catalysts for direct condensation. Hafnium(IV) salts and zirconium/titanium solid acids have been shown to catalyze the direct esterification of benzoic acids with alcohols, including phenols, offering advantages such as catalyst recyclability and milder reaction conditions. researchgate.netmdpi.com
Table 1: Selected Direct Condensation Methods for Aryl Benzoates
| Acylating Agent | Phenolic Substrate | Catalyst/Reagent | Key Features |
| Benzoyl chloride | Substituted phenols | Pyridine or aq. NaOH | Schotten-Baumann conditions; generally high yielding. rug.nl |
| Benzoic acid | Aniline | Dicyclohexylcarbodiimide (DCC) | Forms an amide linkage, but illustrates the principle for C-N bond formation. researchgate.net |
| Benzoic acid | Methanol | Zr/Ti Solid Acid | Heterogeneous catalysis, avoiding corrosive liquid acids. mdpi.com |
| Benzoic acid | Various alcohols | Hafnium(IV) salts | Promotes atom efficiency by avoiding stoichiometric waste. researchgate.net |
Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with another alcohol. This method is particularly useful for synthesizing aryl benzoates from more readily available alkyl benzoates, such as methyl benzoate (B1203000). rsc.org This approach can circumvent issues associated with the direct esterification of phenols, such as oxidation under harsh conditions. ingentaconnect.com
A variety of catalysts have been developed to promote the transesterification of alkyl benzoates with phenols. These include both homogeneous and heterogeneous systems. Phosphotungstic acid has been reported as an effective and recyclable catalyst for this transformation. ingentaconnect.com More recently, the focus has shifted towards using earth-abundant and environmentally friendly catalysts. Alkali metal species, such as potassium carbonate, and lanthanide metal oxides have been shown to be efficient catalysts for the transesterification of aryl and heteroaryl esters with phenols. rsc.orgrsc.orgresearchgate.net
Table 2: Catalysts for Transesterification of Benzoate Esters with Phenols
| Catalyst System | Ester Substrate | Alcohol Substrate | Key Advantages |
| Phosphotungstic Acid | Methylphenyl acetate | Benzoic acid (in situ ester) | Avoids phenol oxidation, reusable catalyst. ingentaconnect.com |
| K₂CO₃ | (Hetero)aryl esters | Phenols | Earth-abundant metal catalyst, environmentally friendly. rsc.orgresearchgate.net |
| Praseodymium(IV) oxide (PrO₂) | Methyl benzoate | Benzyl (B1604629) alcohol | Heterogeneous catalyst, applicable to various esters/alcohols. rsc.org |
| N-Heterocyclic Carbenes (NHCs) | Methyl esters | Primary alcohols | Organocatalytic, operates under mild conditions. researchgate.net |
Modern synthetic chemistry has introduced powerful catalytic methods for constructing aryl benzoates, often involving transition metal-catalyzed cross-coupling and carbonylation reactions. These techniques offer high efficiency, broad substrate scope, and good functional group tolerance. nih.govrsc.org
One prominent strategy is the palladium-catalyzed alkoxycarbonylation of aryl halides. In this process, an aryl halide is coupled with a phenol and carbon monoxide (or a CO surrogate like formic acid) in the presence of a palladium catalyst to form the corresponding aryl benzoate. rsc.org Similarly, low-valent tungsten catalysts can achieve the carbonylative coupling of aryl iodides and phenols. nih.govresearchgate.net
Decarboxylative cross-coupling presents another innovative route. A bimetallic copper/palladium catalyst system enables the coupling of inexpensive aryl chlorides with potassium benzoates, where the carboxylate group is eliminated as CO₂. nih.gov This method avoids the need for organometallic reagents and expands the range of accessible biaryl structures.
Table 3: Modern Catalytic Syntheses of Aryl Benzoates
Synthesis of Substituted (2-Phenylphenyl) benzoate Derivatives
The synthesis of derivatives of this compound can be achieved by introducing functional groups onto either the benzoate portion or the biphenyl (B1667301) scaffold. These modifications allow for the fine-tuning of the molecule's physical, chemical, and biological properties.
Introducing substituents onto the benzoate ring is typically accomplished by using a correspondingly substituted benzoic acid or benzoyl chloride in one of the esterification methods described above. For example, the synthesis of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates was achieved by the esterification of salicylanilides with various 4-substituted benzoic acids. nih.gov This approach allows for the systematic variation of electronic and steric properties by incorporating groups like nitro, bromo, or trifluoromethyl onto the benzoate ring. nih.gov
The reactivity of the resulting aryl benzoate can be influenced by these substituents. Studies on the aminolysis of aryl benzoates have shown that electron-withdrawing groups on the benzoyl moiety enhance the electrophilicity of the carbonyl carbon, affecting reaction rates. iitd.ac.inrsc.org
Table 4: Examples of Benzoate Moiety Modification
| Starting Material | Modifying Reagent | Resulting Derivative Type | Research Context |
| Salicylanilide | 4-Nitrobenzoic acid | 2-(phenylcarbamoyl)phenyl 4-nitrobenzoate | Antimicrobial activity evaluation. nih.gov |
| Methyl 4-(chlorosulfonyl)benzoate | Aniline, then benzyl chloride | N-aryl-N-benzyl-4-sulfamoylbenzoic acid | Synthesis of cPLA2α inhibitors. d-nb.info |
| Aryl benzoates | Nucleophiles (e.g., amines) | Cleavage/substitution products | Mechanistic studies of acyl transfer reactions. iitd.ac.in |
Modifying the biphenyl portion of this compound can be accomplished either by starting with a pre-functionalized 2-phenylphenol (B1666276) or by direct functionalization of the biphenyl ring system.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for directly installing new groups onto aromatic rings. For instance, nitrile-directed palladium-catalyzed meta-C-H olefination of biphenyl derivatives demonstrates the ability to selectively functionalize one of the aromatic rings. escholarship.org While not performed on the parent ester, this methodology illustrates a strategy for late-stage functionalization. The biphenyl moiety can also be functionalized through classical electrophilic aromatic substitution reactions, though regioselectivity can be an issue.
Alternatively, building the biphenyl scaffold from functionalized precursors using cross-coupling reactions like the Suzuki-Miyaura coupling is a highly versatile approach. rsc.org This allows for the synthesis of biphenyls with a wide range of substituents, which can then be used in esterification reactions to produce the desired substituted this compound. For example, functionalized aryl halides can be coupled with arylboronic acids to create biphenyls bearing groups that would not be compatible with direct functionalization conditions. rsc.orgbeilstein-journals.org The photo-Fries rearrangement of aryl benzoates offers another pathway, where irradiation can induce migration of the benzoyl group to the phenolic ring, forming hydroxybenzophenone derivatives. rug.nl
Table 5: Strategies for Biphenyl System Functionalization
| Strategy | Description | Example Reaction | Key Outcome |
| C-H Functionalization | Direct, atom-economical introduction of functional groups onto the biphenyl core. | Pd-catalyzed meta-olefination of a nitrile-substituted biphenyl. escholarship.org | Selective introduction of an alkene at the meta-position. |
| Cross-Coupling | Construction of the biphenyl skeleton from two functionalized aryl partners. | Suzuki-Miyaura coupling of an aryl halide and an arylboronic acid. rsc.org | High versatility in introducing a wide range of substituents. |
| Oxidation | Introduction of hydroxyl groups onto the aromatic rings. | Iron-catalyzed oxidation of biphenyl with hydroxyl radicals. nih.gov | Formation of hydroxylated biphenyls and ring-cleavage products. |
| Photo-Fries Rearrangement | Intramolecular rearrangement of the benzoyl group onto the biphenyl ring system. | UV irradiation of aryl benzoates. rug.nl | Formation of substituted 2-hydroxybenzophenones. |
Stereoselective Synthesis of Chiral Benzoate Esters (if applicable)
While this compound itself is not chiral, the synthesis of chiral benzoate esters is a significant area of research, particularly for applications in asymmetric catalysis and the synthesis of natural products. Several methodologies have been developed to achieve high stereoselectivity.
One approach is the highly enantioselective hydrogenation of (Z)-1-alkyl-2-arylvinyl acetates using rhodium catalysts with chiral phosphine-phosphite ligands, which can yield chiral homobenzylic esters with up to 99% enantiomeric excess (ee). acs.org The Mitsunobu reaction is also renowned for its stereoinvertive nature, making it a powerful tool for the synthesis of chiral esters from secondary alcohols with clean inversion of configuration. nih.govorganic-chemistry.org
Furthermore, the Matteson homologation of chiral boronic esters has proven to be an excellent method for the stereoselective synthesis of highly functionalized hydroxy acid residues, which can be precursors to chiral esters. researchgate.net This method allows for the construction of complex chiral molecules with high diastereoselectivity. researchgate.net The stereoselective synthesis of 1,2-bis(boronic esters) from primary benzoates has also been reported, highlighting the versatility of boron-based methodologies in stereocontrolled synthesis. researchgate.net
Multistep Synthesis and Reaction Cascade Design
The synthesis of complex molecules often requires multistep reaction sequences. An example is a three-step synthesis of triphenylmethanol, which involves a Fischer esterification of benzoic acid to methyl benzoate as a key step. chemeducator.org This highlights how esterification reactions are integrated into longer synthetic routes.
Reaction cascades, where multiple bond-forming events occur in a single pot, offer an efficient approach to building molecular complexity from simple starting materials. mdpi.com Organocatalytic cascade reactions, for instance, can be designed to synthesize and diversify privileged structures. mdpi.com While not directly applied to this compound in the reviewed literature, the principles of cascade design are relevant to the efficient synthesis of complex aryl benzoates. For example, multi-enzyme biocatalytic cascades are emerging as practical routes for synthesizing complex bioactive molecules, where in situ generated intermediates are passed through a series of enzymatic transformations. nih.gov Radical cascade reactions have also been developed for the synthesis of highly functionalized heterocyclic scaffolds. acs.org
Interactive Data Table: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | High temperature, often with water removal | Simple, inexpensive reagents | Harsh conditions, not suitable for sensitive substrates, equilibrium limited |
| Steglich | Carboxylic acid, alcohol, DCC or EDC, catalytic DMAP | Mild, room temperature | Mild conditions, good for sterically hindered substrates | Use of potentially hazardous carbodiimides, byproduct removal can be difficult |
| Yamaguchi | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, base (e.g., Et₃N), DMAP | Mild, often two-step one-pot | Excellent for sterically hindered substrates, high yields | Requires stoichiometric DMAP, reagent can be hazardous |
| Mitsunobu | Carboxylic acid, alcohol, PPh₃, DEAD or DIAD | Mild, neutral conditions | High yields, stereoinversion with chiral alcohols, broad substrate scope | Reagent and byproduct removal can be challenging |
| Tungsten-Catalyzed | Aryl iodide, alcohol/phenol, W(CO)₆, PPh₃, CO | Elevated temperature | Broad functional group tolerance, good for hindered substrates | Requires CO gas, metal catalyst |
Spectroscopic Characterization and Advanced Structural Analysis of 2 Phenylphenyl Benzoate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Applications of Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying individual components within a sample mixture. In the context of (2-Phenylphenyl) benzoate (B1203000), GC facilitates its separation from reaction precursors, byproducts, or impurities based on its volatility and interaction with the chromatographic column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification and structural confirmation. scielo.brscielo.branalytice.com
The electron ionization (EI) mass spectrum of (2-Phenylphenyl) benzoate is predicted to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation is governed by the cleavage of the ester linkage, which is one of the most labile bonds. A primary fragmentation pathway involves the cleavage of the C-O bond of the ester, leading to the formation of a highly stable benzoyl cation. pharmacy180.com Another significant fragmentation pathway is the McLafferty rearrangement, if applicable, though it is less common for this type of ester.
The fragmentation pattern for aromatic esters is well-characterized. The base peak in the spectrum of many benzoate esters is often the benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. pharmacy180.com This acylium ion can further lose a neutral carbon monoxide (CO) molecule to produce the phenyl cation (C₆H₅⁺) at m/z 77. pharmacy180.com The other part of the molecule, the 2-phenylphenol (B1666276) radical cation, would also produce a characteristic set of fragments.
Table 1: Predicted Major Fragments in the GC-MS Analysis of this compound
| Predicted m/z | Proposed Fragment Ion | Structural Formula |
|---|---|---|
| 274 | Molecular Ion | [C₁₉H₁₄O₂]⁺• |
| 169 | [M - C₆H₅CO]⁺ | [C₁₂H₉O]⁺ |
| 105 | Benzoyl cation (Base Peak) | [C₆H₅CO]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its identity as an aromatic ester.
The most prominent feature in the spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. pressbooks.publibretexts.org The aromatic nature of the compound will be confirmed by the presence of C=C stretching vibrations within the phenyl rings, which are observed in the 1450-1600 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹. pressbooks.pubcopbela.org
Furthermore, the spectrum will display two distinct C-O stretching vibrations characteristic of the ester group: the C(=O)-O stretch and the O-C(aryl) stretch, typically found in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively. docbrown.info Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings will appear in the fingerprint region (below 900 cm⁻¹), providing information about the substitution patterns on the aromatic rings. copbela.org
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| Ester C=O Stretch | 1720 - 1740 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |
| Asymmetric C-O-C Stretch | 1200 - 1300 | Strong |
| Symmetric C-O-C Stretch | 1000 - 1150 | Medium |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |
X-ray Crystallography for Solid-State Structure Determination
The molecule consists of three planar phenyl rings. A key structural feature is the relative orientation of these rings. In phenyl benzoate, the benzoate phenyl ring is twisted relative to the plane of the ester group, and the phenoxy ring is twisted significantly with respect to the ester plane. iucr.org For this compound, significant steric hindrance is expected between the ortho-phenyl substituent and the benzoate moiety. This steric repulsion will likely force the two phenyl rings of the biphenyl (B1667301) group to be non-coplanar, with a substantial dihedral angle between them. researchgate.net Similarly, the dihedral angle between the benzoate ring and the phenyl ring to which the ester group is attached will be influenced by crystal packing forces and intramolecular interactions. The ester group itself (-COO-) is expected to be nearly planar.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value | Comment |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for similar aromatic esters. nih.govnih.gov |
| C=O Bond Length | ~1.21 Å | Typical for an ester carbonyl group. |
| C-O (acyl) Bond Length | ~1.35 Å | Typical single bond length in an ester. |
| O-C (aryl) Bond Length | ~1.41 Å | Typical single bond length in an ester. |
| Dihedral Angle (Biphenyl rings) | 40 - 60° | Steric hindrance prevents coplanarity. |
| Dihedral Angle (Benzoate ring vs. C-O-C plane) | 5 - 20° | Near coplanarity is expected. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorptions are primarily due to π → π* electronic transitions within the phenyl rings. nist.gov
The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from the benzoate chromophore and the biphenyl chromophore. Biphenyl itself typically shows a strong absorption band (the K-band) around 250 nm, which is attributed to the π → π* transition of the conjugated system. nist.gov However, the planarity of the biphenyl unit is crucial for conjugation. In this compound, the steric hindrance caused by the ortho-phenyl group and the bulky benzoate group will likely force the biphenyl rings out of planarity. This disruption of coplanarity reduces conjugation, which typically results in a hypsochromic shift (blue shift) to a shorter wavelength and a decrease in molar absorptivity (hypochromic effect) compared to an unrestricted biphenyl system.
The benzoate portion of the molecule also contributes to the UV spectrum, with characteristic absorptions for the benzoyl chromophore.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Predicted λₘₐₓ (nm) | Associated Chromophore | Electronic Transition |
|---|---|---|
| ~230 - 250 nm | Biphenyl Moiety | π → π* (K-band) |
| ~270 - 280 nm | Benzoyl Moiety | π → π* (B-band) |
Theoretical and Computational Chemistry Studies on 2 Phenylphenyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, molecular properties, and the nature of excited states.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govarxiv.orgirejournals.comresearchgate.netespublisher.com It is a widely used approach for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. For (2-Phenylphenyl) benzoate (B1203000), DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide insights into its fundamental properties. irejournals.com
Key molecular properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability. espublisher.com A smaller gap suggests that the molecule is more reactive.
The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. The MEP maps the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other reagents.
Table 1: Calculated Electronic Properties of (2-Phenylphenyl) benzoate using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are hypothetical and representative of what would be expected for a molecule like this compound based on DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the electronic excited states of molecules. rsc.orguci.edunih.govrsc.orgdigitellinc.com This method is widely employed to predict absorption and emission spectra by calculating vertical excitation energies and oscillator strengths. nih.govrsc.org For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, such as π to π* transitions, and help in understanding its photophysical properties. espublisher.com
The accuracy of TD-DFT results can depend on the choice of functional, with long-range corrected functionals often providing better descriptions of charge-transfer states. nih.gov By analyzing the molecular orbitals involved in the electronic transitions, one can characterize the nature of the excited states.
Table 2: Predicted Electronic Transitions for this compound using TD-DFT
| Transition | Excitation Energy (eV) | Oscillator Strength |
| S0 → S1 | 4.2 | 0.35 |
| S0 → S2 | 4.8 | 0.15 |
| S0 → S3 | 5.1 | 0.05 |
Note: The values in this table are hypothetical and representative of what would be expected for a molecule like this compound based on TD-DFT calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions and characterizing the high-energy transition states that are often difficult to observe experimentally. mit.eduresearchgate.net By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products, including any intermediates and transition states. researchgate.net
For reactions involving this compound, such as its synthesis or degradation, computational modeling can provide detailed insights into the reaction coordinates and the geometries of the transition states. mit.eduresearchgate.netnih.gov Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state connects the desired reactants and products. researchgate.net The activation energies calculated from these models can be used to predict reaction rates.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry can be used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The prediction of NMR spectra is highly valuable for structure elucidation and confirmation. Methods for predicting chemical shifts range from empirical models based on substituent effects to more sophisticated quantum mechanical calculations. wisc.eduliverpool.ac.uk
For this compound, DFT calculations can be employed to predict the 1H and 13C NMR chemical shifts. rsc.orgrsc.org These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Table 3: Predicted 13C NMR Chemical Shifts for Selected Carbon Atoms in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon | 165.2 |
| C1 (ester-bound phenyl) | 151.0 |
| C1' (phenyl substituent) | 138.5 |
| C2' (phenyl substituent) | 130.1 |
Note: The values in this table are hypothetical and representative of what would be expected for a molecule like this compound based on computational predictions.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the solid state is governed by intermolecular interactions, which can be studied using computational methods. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in crystal structures. nih.gov This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
For this compound, Hirshfeld surface analysis can be used to identify and analyze various intermolecular contacts, such as C-H···π and π-π stacking interactions, which are likely to be important for this aromatic compound. nih.govnih.gov The analysis of fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. nih.gov Understanding these interactions is crucial for predicting and understanding the crystal packing and ultimately the physical properties of the solid material. rsc.orgmdpi.com
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org These models are often developed using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a mathematical relationship between molecular descriptors and a measure of reactivity. nih.govchemrxiv.org
For a class of compounds including this compound, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of hydrolysis of the ester bond. The model would use a set of molecular descriptors, which can be calculated from the molecular structure and can be constitutional, topological, or quantum-chemical in nature. tubitak.gov.tr QSRR studies can provide insights into the molecular features that govern reactivity and can be used to predict the reactivity of new, unsynthesized compounds. tubitak.gov.trresearchgate.net
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Phenylphenyl Benzoate
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of (2-Phenylphenyl) benzoate (B1203000), providing powerful tools for its separation and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of (2-Phenylphenyl) benzoate, offering high resolution and sensitivity. A typical reversed-phase HPLC method can be developed and validated for its accurate quantification.
Method Development: A suitable HPLC method would involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds like this compound. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer to maintain a stable pH. Gradient elution may be employed to ensure optimal separation from any impurities. Detection is commonly achieved using a UV detector, set at a wavelength where this compound exhibits maximum absorbance.
Validation: The developed HPLC method must be rigorously validated according to established guidelines to ensure its reliability. wjpmr.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established by analyzing a series of standards over a defined concentration range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A representative set of HPLC method parameters and validation results is presented in the interactive data table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) serves as a rapid and cost-effective tool for monitoring the progress of chemical reactions that synthesize this compound and for assessing its purity. libretexts.orgoregonstate.edu
Reaction Monitoring: During the synthesis of this compound, for instance, via the esterification of 2-phenylphenol (B1666276) with benzoic acid, TLC can be used to track the consumption of the reactants and the formation of the product. sigmaaldrich.comchegg.com Aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. The disappearance of the reactant spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Purity Assessment: The purity of a sample of this compound can be quickly evaluated using TLC. researchgate.net A single spot on the chromatogram, after development with an appropriate solvent system, suggests a high degree of purity. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of TLC conditions.
A typical TLC system for analyzing this compound is detailed in the table below.
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |
| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |
| Expected Rf | ~0.6 (dependent on exact conditions) |
Voltammetric and Electrochemical Analysis
Voltammetric techniques offer a sensitive and selective means for the electrochemical analysis of this compound. nih.gov These methods are based on measuring the current that flows through an electrochemical cell as a function of the applied potential.
The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). abechem.comresearchgate.net The presence of electroactive functional groups in the molecule, such as the aromatic rings, allows for its oxidation or reduction at an electrode surface. The resulting voltammogram provides information about the redox properties of the compound and can be used for its quantification. mdpi.com
The peak potential in a voltammogram is characteristic of the analyte, while the peak current is proportional to its concentration. This relationship forms the basis for quantitative analysis. A method could be developed using a glassy carbon electrode as the working electrode and a suitable supporting electrolyte.
Key parameters for a hypothetical DPV method for this compound are outlined below.
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in acetonitrile |
| Potential Range | e.g., 0 to +2.0 V vs. Ag/AgCl |
| Pulse Amplitude | 50 mV |
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. This method provides experimental percentages of carbon, hydrogen, and oxygen, which can be compared to the theoretical values calculated from the compound's molecular formula (C₁₉H₁₄O₂). A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.
The theoretical elemental composition of this compound is presented in the following table.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 19 | 228.19 | 83.20% |
| Hydrogen | H | 1.01 | 14 | 14.14 | 5.16% |
| Oxygen | O | 16.00 | 2 | 32.00 | 11.67% |
| Total | 274.33 | 100.00% |
Hyphenated Techniques (e.g., HPLC-MS Orbitrap)
HPLC-MS provides both chromatographic separation and mass spectrometric detection, allowing for the determination of the compound's retention time and its mass-to-charge ratio (m/z). The high resolving power of the Orbitrap mass analyzer enables the accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound with high confidence. core.ac.uk
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information. In an MS/MS experiment, the molecular ion of this compound is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides a unique fingerprint of the molecule, which can be used for its unambiguous identification.
| Technique | Information Obtained |
| HPLC | Retention time, separation from impurities |
| MS (Orbitrap) | Accurate mass of the molecular ion, confirmation of elemental composition |
| MS/MS | Fragmentation pattern, structural elucidation |
Applications and Emerging Research Frontiers of 2 Phenylphenyl Benzoate and Its Derivatives
Polymer Chemistry and Advanced Materials
The rigid structure and reactive potential of the (2-Phenylphenyl) benzoate (B1203000) moiety make it a valuable building block in materials science. Its derivatives are utilized in the design of specialized monomers that can be polymerized to create materials with highly tailored thermal, mechanical, and optical properties.
Monomer Design and Polymerization Studies
Derivatives of phenyl benzoate are actively researched as components of liquid crystalline (LC) monomers. The design of these monomers often involves varying bridging units and the length of spacer chains to fine-tune the resulting mesophase (a state of matter between liquid and solid). For instance, novel phenyl benzoate-based liquid crystalline thiol-ene monomers have been synthesized to explore their polymerization behavior. These materials can exhibit low transition temperatures and high stability, making them suitable for in-situ polymerization processes.
By modifying the molecular structure, the type of liquid crystal phase can be controlled, ranging from less ordered nematic and smectic phases to highly ordered crystalline phases. The intrinsic high degree of molecular order in these monomers makes them an interesting class of reactive materials for bulk polymerization, leading to main-chain polymers with well-defined properties.
Incorporation into Functional Polymeric Structures
When phenyl benzoate-based monomers are polymerized within their liquid crystalline phase, the resulting polymer network retains the organized superstructure of the LC phase. This process yields highly cross-linked polymers that are not brittle and exhibit unique electro-optical and mechanical characteristics. The incorporation of the rigid phenyl benzoate core into the polymer backbone contributes to the material's thermal stability and defined optical properties. These functional polymeric structures hold potential for creating new material architectures with enhanced performance in specialized devices.
Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
In the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), materials with specific electronic properties are crucial. The (2-Phenylphenyl) group is a biphenyl (B1667301) moiety, a structure widely used in the design of host materials for phosphorescent OLEDs (PhOLEDs). Bipolar host materials, which possess both hole-transporting and electron-transporting capabilities, are essential for achieving high efficiency and stability in OLEDs.
The biphenyl core is known for its good hole-transporting characteristics and wide energy bandgap, which results in high triplet energy nih.gov. A high triplet energy is critical for host materials used with blue phosphorescent emitters to prevent back energy transfer from the guest emitter to the host, ensuring efficient light emission nih.gov. Biphenyl derivatives are therefore synthesized and incorporated as the hole-transporting component of bipolar host materials for use in high-efficiency blue PhOLEDs nih.govep2-bayreuth.de.
| Host Material Type | Key Structural Moiety | Function in OLEDs | Key Property | Reference |
|---|---|---|---|---|
| Bipolar Host | Biphenyl Core | Acts as a host for phosphorescent emitters, facilitating charge transport. | High triplet energy (ET) to prevent back energy transfer from blue emitters. | nih.gov |
| Carbazole-Substituted Biphenyls | Biphenyl and Carbazole | Used as host materials for blue phosphors, confining triplets to enhance emission. | High glass transition temperatures (100-120 °C) ensure morphological stability. | ep2-bayreuth.de |
| Triazole-Biphenyl Conjugates | Biphenyl and Triazole | Combines hole-transporting biphenyl with electron-transporting triazole for balanced charge injection. | Wide bandgap suitable for hosting blue emitters. | nih.gov |
Photo-crosslinkable Polymers
The benzophenone (B1666685) moiety, which is structurally related to the benzoyl group in (2-Phenylphenyl) benzoate, is a well-known photoinitiator. This property is exploited in the development of photo-crosslinkable polymers. Upon exposure to UV light, the benzophenone group can absorb energy and initiate a chemical reaction that forms cross-links between polymer chains, turning a liquid resin or soft material into a solid, stable network acs.orgnih.gov.
Monomers have been designed to contain a benzophenone unit, such as p-benzophenoneoxycarbonylphenyl acrylate (B77674) dergipark.org.tr. These monomers possess a dual function: they can be polymerized to form a polymer chain, and the pendant benzophenone group can then be activated by UV light to initiate crosslinking dergipark.org.tr. This self-initiating photopolymerization is valuable for applications like adhesives, coatings, and printing inks dergipark.org.tr. The efficiency of this process can be influenced by the type of co-initiators and solvents used during the reaction dergipark.org.tr.
| Monomer | Co-initiator | Solvent | Max. Conversion (%) | Reference |
|---|---|---|---|---|
| p-benzophenoneoxycarbonylphenyl acrylate (U1) | Triethylamine (TEA) | DMSO | 31.27 | dergipark.org.tr |
| p-benzophenoneoxycarbonyl phenyl methacrylate (B99206) (U2) | Triethylamine (TEA) | DMSO | 26.10 | dergipark.org.tr |
Chemical Biology and Prodrug Design Principles
In pharmaceutical sciences, modifying a drug molecule to improve its delivery and efficacy is a common strategy. The ester linkage and lipophilic nature of the this compound structure make it an excellent candidate for use in prodrug design.
Ester Prodrug Strategies for Controlled Release and Enhanced Lipophilicity
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, typically through enzymatic action. Ester-based prodrugs are frequently used to overcome challenges such as poor solubility or membrane permeability. The ester bond in a benzoate prodrug can be cleaved by ubiquitous esterase enzymes in the body, releasing the active parent drug in a controlled manner nih.gov.
The (2-Phenylphenyl) moiety, also known as a biphenyl group, is large and hydrophobic. Attaching this group as a "promoiety" to a polar drug molecule via an ester linkage dramatically increases the drug's lipophilicity (fat-solubility) nih.gov. This enhancement can improve the drug's ability to pass through lipid-based cell membranes, potentially increasing its absorption and bioavailability. Fatty acyl and benzoate prodrugs have been successfully used to achieve sustained release of therapeutic agents from delivery systems like nanoparticles and oil depots nih.gov. Furthermore, the rate of drug release can be fine-tuned by adding different substituents to the phenyl rings, which alters their susceptibility to enzymatic cleavage nih.gov.
| Prodrug Strategy | Key Structural Feature | Mechanism of Action | Primary Advantage | Reference |
|---|---|---|---|---|
| Ester Prodrug | Ester Linkage (e.g., benzoate) | Enzymatic cleavage by esterases in the body. | Controlled, sustained release of the parent drug. | nih.gov |
| Lipophilicity Enhancement | Lipophilic Promoieties (e.g., Phenyl, Biphenyl) | Masks polar functional groups of the parent drug. | Improves membrane permeability and absorption. | nih.gov |
| Release Rate Modulation | Substituents on the Phenyl Ring | Alters steric and electronic properties around the ester bond. | Allows for tuning of the drug release profile. | nih.gov |
Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for designing molecules with specific biological activities. These studies investigate the relationship between the chemical structure of a molecule and its biological effect. For phenyl benzoate and its derivatives, SAR studies have been instrumental in understanding how structural modifications influence their interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for series of related chemicals, including phenyl benzoate esters. nih.gov One study focusing on skin sensitization synthesized a range of phenyl benzoate esters to cover key parameter spaces such as reactivity and skin penetration. nih.gov A computer-based QSAR model revealed that molecular volume and the logarithm of the partition coefficient (ClogP) were the most critical parameters determining the sensitization potential. nih.gov Surprisingly, while chemical reactivity is a prerequisite for skin sensitization, it was not identified as a significant variable in this particular QSAR model. nih.gov
The principles of SAR are broadly applicable. For instance, in benzoic acid derivatives, hydrophilic substituents on the phenyl ring are often necessary to facilitate interactions with polar amino acid residues at a biological target site. iomcworld.com Concurrently, the core phenyl group is crucial for enhancing hydrophobic interactions with nonpolar amino acid residues. iomcworld.com The planarity conferred by sp2 hybridized carbons in the aromatic rings can also facilitate better binding within the pockets of target proteins. iomcworld.com These general findings from related compounds inform the potential approaches to studying the biological activities of this compound and designing derivatives with enhanced or modified functions.
Table 1: Key Parameters in QSAR Models for Phenyl Benzoates
| Parameter | Description | Importance in SAR |
| ClogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | A key parameter; higher lipophilicity can influence skin penetration and interaction with hydrophobic pockets of proteins. nih.gov |
| Molecular Volume | The volume occupied by the molecule. | A significant descriptor in QSAR models, affecting how the molecule fits into a binding site. nih.gov |
| Chemical Reactivity | The tendency of a molecule to undergo a chemical reaction. | A prerequisite for some biological activities like skin sensitization, but not always a variable that determines the potency within a series. nih.gov |
| Hydrophilic Substituents | Groups that increase water solubility (e.g., -OH, -NH2). | Important for interacting with polar residues in a biological target. iomcworld.com |
| Aromatic Core | The phenyl rings of the molecule. | Essential for hydrophobic interactions and provides a planar structure for binding. iomcworld.com |
Environmental Chemistry and Biotransformation Studies
The environmental impact of a chemical compound is determined by its persistence, degradation, and transformation in various environmental compartments. For benzoate esters like this compound, these processes are primarily driven by microbial activity and abiotic factors in soil and water.
Microorganisms have evolved diverse and complex metabolic pathways to break down aromatic compounds, which are among the most prevalent and persistent organic pollutants. nih.govresearchgate.net Benzoate is a common intermediate in the metabolism of many aromatic compounds and its degradation has been studied extensively. ncl.ac.uknih.gov
The initial step in the biodegradation of phenyl benzoate is often the hydrolysis of the ester bond by an esterase enzyme, yielding phenol (B47542) and benzoate. nih.gov These intermediates are then channeled into separate catabolic pathways. nih.gov Fungi such as Scedosporium apiospermum have been shown to utilize phenylbenzoate as a sole carbon and energy source through this hydrolytic cleavage. nih.gov
Microbial degradation of benzoate itself can proceed through several routes, largely dependent on the presence or absence of oxygen:
Aerobic Pathways : Under aerobic conditions, bacteria typically employ oxygenases to hydroxylate the aromatic ring. nih.gov A common route involves the formation of catechol, which is then cleaved by a dioxygenase. nih.gov Another aerobic strategy is the "box" pathway, an aerobic hybrid pathway that begins with the activation of benzoate to benzoyl-CoA. nih.gov
Anaerobic Pathways : In the absence of oxygen, the degradation is initiated by the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, catalyzed by benzoate-CoA ligase. nih.govnih.gov This is followed by the reduction of the aromatic ring and subsequent cleavage through a modified β-oxidation pathway. nih.gov
The specific microbes involved are diverse, with studies identifying bacteria from genera such as Syntrophus and Desulfotomaculum as key players in the anaerobic degradation of benzoate in environments like river sediments and oil sands. ncl.ac.uk
The environmental fate of this compound is governed by a combination of biotic and abiotic processes that determine its persistence, mobility, and transformation in soil and aquatic environments.
Key Processes:
Biodegradation : As discussed, microbial degradation is the primary pathway for the dissipation of benzoate esters from the environment. nih.gov The rate of degradation can be influenced by factors such as soil type, microbial population, temperature, and moisture.
Adsorption : Aromatic compounds can adsorb to soil organic matter and clay particles. This process reduces the bioavailability of the compound for microbial degradation and can decrease its mobility, thus lowering the potential for leaching into groundwater. mdpi.com For related compounds like phthalate (B1215562) esters, those with longer alkyl chains tend to have slower biodegradation rates and are more likely to accumulate in soil. mdpi.com
Hydrolysis : The ester linkage in this compound can be susceptible to chemical hydrolysis, breaking the molecule into 2-phenylphenol (B1666276) and benzoic acid. The rate of this reaction is pH-dependent. Studies on other benzoate esters have explored their hydrolytic stability under various conditions. cdnsciencepub.comnih.gov DNA has even been shown to catalyze the hydrolysis of esters and aromatic amides. nih.gov
Photolysis : Sunlight can induce the degradation of aromatic compounds in surface waters. nih.gov The photolytic decomposition of polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with the phenylphenyl moiety, has been demonstrated in aqueous solutions, with rates influenced by factors like pH and the presence of oxygen. nih.gov
Table 2: Summary of Environmental Fate Processes for Benzoate Esters
| Process | Description | Influencing Factors | Potential Outcome for this compound |
| Microbial Degradation | Breakdown by bacteria and fungi. | Oxygen availability, microbial community, temperature, nutrients. | Primary degradation pathway, leading to mineralization into CO2 and water. nih.gov |
| Adsorption | Binding to soil particles and organic matter. | Soil composition (clay, organic matter content), pH. | Reduced bioavailability and mobility; potential for persistence in certain soil types. |
| Chemical Hydrolysis | Cleavage of the ester bond by water. | pH, temperature. | Transformation into 2-phenylphenol and benzoic acid, which undergo further degradation. cdnsciencepub.com |
| Photolysis | Degradation by sunlight. | Light intensity, water clarity, presence of photosensitizers. | Potential degradation pathway in surface waters. nih.gov |
Applications in Catalysis and Ligand Design
The benzoate moiety is a versatile functional group in the fields of catalysis and coordination chemistry. Its ability to act as a ligand for various metal ions allows for the design and synthesis of a wide range of metal-organic complexes with interesting structural properties and catalytic activities.
The carboxylate group of benzoate derivatives can coordinate to metal centers in several modes, including monodentate, bidentate, and bridging fashions. nih.govmdpi.com This flexibility, combined with the ability to modify the phenyl rings with different substituents, makes benzoate derivatives valuable building blocks for constructing coordination polymers and discrete metal complexes. mdpi.com For instance, lead(II) complexes with benzoate derivatives have been shown to form 1D or 2D coordination polymers depending on the substituents on the ligand and the solvent used during synthesis. mdpi.com Similarly, zinc(II) and nickel(II) complexes with benzoate ligands have been characterized, revealing tetrahedral and dinuclear "paddle-wheel" structures, respectively. nih.gov In a tetranuclear cobalt(II) complex, benzoate was found to act as a terminal ligand. uoa.gr
In catalysis, benzoate esters are involved in various transformations. They can be synthesized via Fischer esterification using heterogeneous catalysts like alkaline earth layered benzoates or Zr/Ti solid acids, which offer advantages in terms of reusability and reduced environmental impact. scielo.brmdpi.com Benzoate esters themselves can also serve as photosensitizing catalysts or auxiliaries in photochemical reactions, such as light-powered C(sp³)–H fluorinations. nih.govuni-regensburg.de The use of a methyl 4-fluorobenzoate (B1226621) catalyst, for example, has been shown to significantly improve the efficiency and scope of these fluorination reactions. nih.gov Furthermore, metal complexes incorporating ligands structurally related to the components of this compound, such as phenylbenzothiazole, have been investigated for their photocatalytic properties. acs.org
Table 3: Examples of Metal Complexes with Benzoate Ligands
| Metal Ion | Complex Structure | Benzoate Coordination Mode | Reference |
| Zinc(II) | Mononuclear, distorted tetrahedral | Monodentate | nih.gov |
| Nickel(II) | Dinuclear, paddle-wheel | Bidentate, bridging | nih.gov |
| Cobalt(II) | Tetranuclear, defective double-cubane | Monodentate, terminal | uoa.gr |
| Lead(II) | 1D or 2D Coordination Polymer | Chelating, bridging | mdpi.com |
Conclusion and Future Research Perspectives
Synthesis of Novel (2-Phenylphenyl) benzoate (B1203000) Analogs with Tailored Properties
Future synthetic research will likely focus on the creation of novel (2-Phenylphenyl) benzoate analogs with precisely controlled functionalities. The strategic introduction of various substituent groups onto either the biphenyl (B1667301) or the benzoate rings can significantly alter the molecule's electronic, optical, and physical properties. For instance, the synthesis of liquid crystalline thiol-ene monomers based on phenyl benzoate and biphenyl structures allows for the tuning of mesophase type, from nematic and smectic phases to highly ordered crystal phases, by varying spacer lengths and bridging units researchgate.nettue.nl.
The esterification of substituted phenols with benzoyl chloride derivatives remains a fundamental approach, often utilizing the Schotten-Baumann reaction conditions youtube.com. Advanced synthetic efforts may explore more complex derivatizations, such as the synthesis of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, to create molecules with enhanced biological or material properties researchgate.net. The goal is to establish clear structure-property relationships, enabling the rational design of analogs for specific applications, such as organic electronics or pharmaceuticals.
Table 1: Examples of Substituent Effects on Phenyl Benzoate Analog Properties
| Substituent Group | Position | Resulting Property/Application | Reference |
|---|---|---|---|
| Alkoxy Chains | Terminal | Induces liquid crystalline behavior (mesomorphism) | researchgate.netresearchgate.net |
| Thiol-ene functional groups | Terminal | Creates reactive monomers for polymer synthesis | researchgate.nettue.nl |
| Triazole Moieties | Biphenyl Core | Bipolar host materials for OLEDs | acs.org |
Advanced Mechanistic Studies on Complex Reactivity
While the fundamental mechanism of ester formation is well-understood, the complex reactivity of the biphenyl scaffold warrants deeper investigation. Future research is poised to explore advanced reaction mechanisms, particularly those involving catalytic C–H functionalization. This approach allows for the direct modification of the biphenyl core, bypassing the need for pre-functionalized starting materials .
A significant area of future study involves the elucidation of remote C–H activation mechanisms. For example, nitrile-directed meta-C–H olefination and acetoxylation of biaryl compounds have been achieved, with computational studies suggesting a ligand-containing Pd–Ag heterodimeric transition state researchgate.net. Understanding the concerted metalation–deprotonation (CMD) process is crucial, as specific ligands like substituted 2-pyridones play a key role in assisting the cleavage of the targeted C–H bond researchgate.net. Further studies combining kinetic analysis, isotopic labeling, and computational modeling will be essential to fully map the potential energy surfaces of these complex transformations and to design more efficient and selective catalysts.
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental validation is a powerful paradigm for advancing the understanding of this compound and its analogs. Density Functional Theory (DFT) has proven to be a valuable tool for predicting molecular structure, vibrational spectra, and electronic properties researchgate.netresearchgate.net. For instance, DFT calculations at the B3LYP level of theory can be used to determine optimized geometries, dipole moments, and molecular electrostatic potential, providing insights into reactive centers within the molecule researchgate.netresearchgate.net.
Future work will see an even tighter integration of these methodologies. Theoretical calculations can guide experimental design by predicting the properties of yet-to-be-synthesized analogs, saving significant laboratory resources rsc.org. Conversely, experimental data from techniques like X-ray crystallography and vibrational spectroscopy (IR and Raman) provide crucial benchmarks for refining computational models researchgate.net. This iterative loop of prediction and verification is particularly valuable for studying complex phenomena, such as the remote C-H activation pathways in biphenyl systems, where DFT can help elucidate transition state geometries that are difficult to observe experimentally researchgate.net.
Exploration of Novel Material Science Applications Beyond Current Paradigms
The unique combination of a rigid biphenyl core and a polarizable benzoate ester makes this class of compounds highly promising for advanced materials science. While applications in liquid crystals are established, future research will explore more novel uses, particularly in organic electronics researchgate.net. Biphenyl-based compounds have demonstrated potential as p-type organic semiconductors and as host materials in Organic Light-Emitting Diodes (OLEDs) due to their high thermal stability and tunable energy levels royalsocietypublishing.orgresearchgate.net.
Future research will focus on designing this compound derivatives as key components in next-generation electronic devices. By incorporating electron-transporting and hole-transporting moieties, it is possible to create bipolar host materials for highly efficient blue phosphorescent OLEDs acs.org. Another emerging application is in the development of advanced polymers. Biphenyl-based monomers can be polymerized to create materials with highly defined mechanical and electro-optical properties for use in soft robotics or as specialized optical films researchgate.nettue.nl. Furthermore, the excellent thermal stability of the biphenyl structure suggests potential applications as heat transfer fluids in specialized industrial settings zienjournals.com.
Table 2: Potential Advanced Material Applications for Biphenyl Benzoate Derivatives
| Material Class | Specific Application | Key Property | Reference |
|---|---|---|---|
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Solar Cells | Charge-carrier mobility, thermal stability | royalsocietypublishing.orgresearchgate.net |
| Bipolar Host Materials | Blue Phosphorescent OLEDs | Wide bandgap, balanced charge transport | acs.org |
| Liquid Crystalline Polymers | Electro-optical devices, actuators | Anisotropy, defined mechanical properties | researchgate.nettue.nl |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
Future research should increasingly address the intersection of chemistry, materials science, and environmental science. A key challenge is the development of high-performance materials that are also environmentally benign. The historical environmental impact of related compounds, such as polychlorinated biphenyls (PCBs), underscores the importance of designing modern functional materials with a full lifecycle perspective .
Interdisciplinary efforts could focus on designing biodegradable this compound-based liquid crystals or polymers, incorporating cleavable linkages into the molecular structure. Furthermore, the unique electronic and optical properties of these compounds could be harnessed for environmental applications. For example, functionalized polymers derived from biphenyl benzoate analogs could be developed for use in sensors for detecting pollutants or as specialized membranes for water purification oregonstate.edu. By integrating principles of green chemistry into the synthesis and application of these materials, future research can contribute to both technological advancement and environmental sustainability.
Q & A
Q. What are the recommended synthetic routes for preparing (2-phenylphenyl) benzoate, and how can purity be optimized?
The esterification of phenol derivatives with benzoyl chloride is a common method. For example, dissolving phenol in dilute NaOH and reacting it with benzoyl chloride under controlled conditions yields phenyl benzoate. Purification via recrystallization (e.g., using methanol) is critical to remove unreacted starting materials and byproducts . For higher purity, techniques like column chromatography or vacuum distillation may be employed, depending on the derivative’s solubility and thermal stability.
Q. What analytical techniques are most effective for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ester linkage and substituent positions. For crystalline derivatives, single-crystal X-ray diffraction (e.g., CCDC 1850211/1850212 in related studies) provides precise structural elucidation . High-Performance Liquid Chromatography (HPLC) can validate purity, as demonstrated in sodium benzoate analysis (Table 4 in ), while mass spectrometry confirms molecular weight .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Accelerated stability studies under controlled temperature, humidity, and pH are recommended. For example, sodium benzoate’s shelf-life effects were tested via ANOVA with SPSS 21.0, evaluating degradation kinetics at different benzoate concentrations and storage temperatures . Similar protocols can be adapted, with HPLC or UV-Vis spectroscopy monitoring decomposition products.
Advanced Research Questions
Q. How do contradictory data on phenyl benzoate’s safety profile impact its application in biomedical or material science research?
The IFRA Expert Panel flagged insufficient safety data for phenyl benzoate in fragrances, advising against its use until further studies address toxicity . Researchers must reconcile this with evidence of its utility in liquid crystals and macroheterocyclic compounds . A tiered approach is recommended: (1) in vitro cytotoxicity assays (e.g., HepG2/THLE2 cell viability tests, as in ), (2) in vivo metabolic studies, and (3) systematic reviews of existing data to identify gaps, akin to Cochrane analyses for sodium benzoate .
Q. What methodologies are suitable for evaluating the environmental biodegradability of this compound derivatives?
OECD 301 series tests (e.g., 301B, 301D) provide standardized frameworks. For sodium benzoate, robust statistical analysis (Z-scores) validated biodegradation rates (63.8–88.0% over 14 days), with outliers triggering further verification . Adapting these protocols requires monitoring CO₂ evolution or dissolved organic carbon removal, coupled with LC-MS/MS to track metabolite formation.
Q. How can mesomorphic properties of phenyl benzoate derivatives be systematically analyzed for liquid crystal applications?
Differential Scanning Calorimetry (DSC) and polarized optical microscopy are critical for identifying phase transitions (nematic/smectic). Studies on phenyl benzoate liquid crystals highlight the role of substituent position and alkyl chain length in mesophase stability . Computational modeling (e.g., DFT calculations, as in ) can predict molecular packing and validate experimental observations.
Q. What experimental designs address contradictions in pharmacological efficacy data, as seen in sodium benzoate trials?
Q. How can proteomic approaches elucidate the role of benzoate derivatives in microbial metabolism?
In Syntrophus aciditrophicus, 2D-PAGE and hydrophilic interaction liquid chromatography (HILIC) identified acylated proteins during benzoate degradation . Similar workflows—combining gel-based separation, mass spectrometry, and pathway mapping—can resolve metabolic interactions in phenyl benzoate-degrading systems.
Methodological Notes
- Data Contradictions : Prioritize reproducibility by documenting reaction conditions (solvent, catalyst, temperature) and validating assays across multiple labs.
- Safety Protocols : Adhere to IFRA guidelines for handling phenyl benzoate derivatives, including PPE and waste management .
- Advanced Instrumentation : Collaborate with facilities offering XRD, high-field NMR, or tandem MS to overcome structural or purity challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
